![molecular formula C15H13N3O2S B2816070 N-(3,4-二甲基苯基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851944-34-8](/img/structure/B2816070.png)

N-(3,4-二甲基苯基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

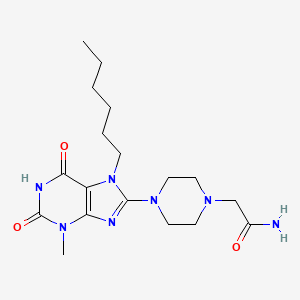

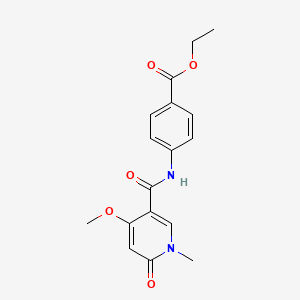

“N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound was synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another synthesis involved refluxing a mixture in methanol containing a catalytic amount of concentrated hydrochloric acid .Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-Ray Crystal Analysis . The signal due to proton of stereogenic centre C4 in 1H NMR is a singlet at δ =5.54 ppm .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined using techniques like 1H NMR . The pKa value, which describes the acidity of a particular molecule, is directly related to the structure of the given compound .科学研究应用

合成和抗菌活性

- 抗菌活性:一项研究合成了 N,5-二芳基-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酰胺盐酸盐,并测试了它们的抗菌活性。一些化合物表现出抗菌特性,表明在开发新型抗菌剂方面具有潜在应用 (Gein 等人,2015)。

结构修饰和生物学意义

- 超分子聚集:关于导致噻唑并[3,2-a]嘧啶超分子聚集发生变化的结构修饰的研究提供了对其构象特征的见解。通过理解结构变化对分子间相互作用的影响,这项研究可以为设计具有特定生物活性的化合物提供依据 (Nagarajaiah 和 Begum,2014)。

衍生物的合成和生物活性的评估

- 抗炎活性:另一项研究重点关注合成和评估 5-氧代-5H-1,3,4-噻二唑并[3,2-a]嘧啶-6-甲酰胺的抗炎活性。一些化合物在抗炎特性测试中显示出有希望的结果,突出了它们开发新型抗炎药的潜力 (Doria 等人,1986)。

抗癌和抗 5-脂氧合酶活性的潜力

- 抗癌和抗 5-脂氧合酶剂:合成了新型吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。该研究表明这些化合物有可能被开发成针对癌症和炎症相关疾病的药物 (Rahmouni 等人,2016)。

抗炎潜力的 QSAR 分析

- QSAR 分析:对恶唑/噻唑并嘧啶衍生物进行了定量构效关系 (QSAR) 分析,以评估它们的抗炎潜力。该分析有助于理解这些化合物的结构特征与其生物活性之间的关系,从而促进更有效抗炎药的设计 (Sawant、Bansode 和 Wadekar,2012)。

作用机制

Target of Action

The primary targets of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These targets play a crucial role in the proliferation and survival of cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their growth and inducing cytotoxic effects . The active methylene group (C2H2) in the compound is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

Given the compound’s anticancer activity, it is likely that it affects pathways related to cell proliferation and survival . The downstream effects of these pathway alterations would include reduced cancer cell growth and increased cell death .

Result of Action

The compound exhibits potent cytotoxic activity against its target cancer cells . For instance, one study found that it had an IC50 value of 3.1±0.4 µM against A549 cells and 9.8±0.4 µM against HeLa cells . This suggests that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .

安全和危害

未来方向

Future research directions could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The exploration of the chemistry and biological properties of pyrimidine might pave the way to long-awaited discoveries in therapeutic medicine for future drug design .

生化分析

Biochemical Properties

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . The compound’s structural similarity to purine allows it to effectively bind to biological targets . It possesses an active methylene group, which is highly reactive towards various electrophilic reagents . This makes it a promising scaffold for the design of new medicines, including anticancer drugs .

Cellular Effects

The effects of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide on various types of cells and cellular processes have been studied . The compound has shown potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s active methylene group is considered one of the most attractive centers for functionalization due to its high reactivity towards various electrophilic reagents .

Temporal Effects in Laboratory Settings

The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors .

Transport and Distribution

It is known to interact with various transporters or binding proteins .

Subcellular Localization

It is known to be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUOGCYENOXBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)

![13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2815991.png)

![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)

![Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate](/img/structure/B2815995.png)

![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)

![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)

![4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine](/img/structure/B2816006.png)